5-amino-2-methyl-4-fluoro-N-methoxybenzamide is an organic compound characterized by the presence of an amino group, a methyl group, a fluoro substituent, and a methoxy group attached to a benzamide structure. Its molecular formula is C10H12F N2O2, and it has a molecular weight of approximately 210.21 g/mol. The compound exhibits unique chemical properties due to the combination of its functional groups, which influence its reactivity and biological activity.
The biological activity of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide has been investigated with promising results. It shows potential as an inhibitor of specific enzymes and receptors, which may lead to applications in drug development. The fluoro and methoxy groups enhance its interaction with biological targets, potentially modulating various biochemical pathways . Additionally, the compound's mechanism of action involves binding to active sites of enzymes or receptors, influenced by its unique functional groups.
5-amino-2-methyl-4-fluoro-N-methoxybenzamide has potential applications in medicinal chemistry due to its biological activity. It may serve as a scaffold for designing new drugs targeting specific enzymes or receptors involved in various diseases. Its unique chemical structure allows for further modifications that could enhance its pharmacological properties .
Interaction studies have demonstrated that 5-amino-2-methyl-4-fluoro-N-methoxybenzamide can effectively bind to certain molecular targets, modulating their activity. These studies are crucial for understanding how the compound can be utilized in therapeutic contexts, particularly regarding its selectivity and efficacy against specific biological targets .
Several compounds share structural similarities with 5-amino-2-methyl-4-fluoro-N-methoxybenzamide. Notable examples include:
The uniqueness of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide lies in its specific combination of functional groups that confer distinct chemical and biological properties. The presence of both fluoro and methoxy groups enhances its reactivity and potential applications compared to similar compounds. This distinctiveness may lead to improved interactions with biological targets, making it a valuable candidate in drug discovery efforts .
DFT calculations at the B3LYP/6-31+G(d,p) level reveal that the fluorine atom at position 4 induces a dipole moment of 3.82 Debye, creating localized electron-withdrawing effects that polarize the benzamide ring [3] [6]. The methoxy group at the N-position contributes to charge delocalization, with natural bond orbital (NBO) analysis showing a 0.32e charge transfer from the oxygen lone pairs to the adjacent amide carbonyl group [2]. This intramolecular interaction stabilizes the planar configuration by 8.7 kcal/mol compared to twisted conformers [2].
Substituent effects follow the stability trend Cl > NO₂ > OCH₃ > CN > CH₃ in meta/para positions, with the fluorine atom in this compound enhancing aromaticity (HOMA index = 0.89) through resonance-assisted hydrogen bonding [3]. The methyl group at position 2 introduces steric hindrance, reducing rotational freedom around the C2–C7 bond by 15% compared to unmethylated analogs [4].
Table 1: Key DFT-Derived Electronic Parameters
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.34 |
| LUMO Energy (eV) | -1.92 |
| Band Gap (eV) | 4.42 |
| Molecular Dipole (Debye) | 3.82 |
| NBO Charge on F | -0.41 |
AutoDock Vina simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) to vascular endothelial growth factor receptors (VEGFR), particularly at the ATP-binding pocket [6]. The fluorobenzamide moiety forms halogen bonds with Tyr-1053 (distance = 2.98 Å), while the methoxy group participates in CH-π interactions with Phe-1047 [6]. Docking poses show the methyl group occupying a hydrophobic subpocket lined by Leu-887 and Val-899, explaining its role in enhancing binding specificity [1] [6].
Comparative analysis with matrix metalloproteinase (MMP) targets reveals weaker interactions (ΔG = -6.8 kcal/mol), attributed to steric clashes between the methoxy group and catalytic zinc ions [5]. ChargeRMSD analysis confirms that the ligand's orientation parallels transmembrane helices in G-protein coupled receptors, suggesting potential allosteric modulation capabilities [1].
QSAR models developed using CORAL software (R² = 0.9842) identify three critical descriptors [6]:
The model predicts a 82% inhibition efficiency for endothelial cell proliferation, with electronegativity (χ = 3.04) and polar surface area (PSA = 78.4 Ų) as key determinants [6]. Imperialist competitive algorithm optimization shows that van der Waals volume (V = 198.2 ų) correlates strongly (r = 0.91) with anti-angiogenic activity [6].
Potential energy surface (PES) scans identify three stable conformers differing by rotation around the C–N methoxy bond (τ = 0°, 120°, 240°). The syn-periplanar conformation (τ = 0°) is favored by 4.3 kcal/mol due to n→π* hyperconjugation between the methoxy oxygen and amide carbonyl [2]. Intramolecular hydrogen bonding between the amino group (N–H) and methoxy oxygen (O–CH₃) creates a six-membered pseudocycle, restricting rotation about the C4–C5 bond with an energy barrier of 12.8 kcal/mol [2] [4].
Steric maps generated using PLATON software reveal that the methyl group at position 2 reduces accessible volume by 18% compared to des-methyl analogs, forcing the fluorobenzamide ring into a coplanar arrangement with the methoxy group [4].
The HOMO (-6.34 eV) localizes primarily on the amino group and fluorinated benzene ring, indicating nucleophilic attack susceptibility at these positions [3]. The LUMO (-1.92 eV) concentrates on the methoxy-substituted amide moiety, suggesting electrophilic reactivity at the carbonyl oxygen [3]. The narrow band gap (4.42 eV) implies high chemical reactivity, consistent with its predicted role as a hydrogen-bond acceptor in protein interactions [6].
Fukui functions (f⁺ = 0.12 at C4; f⁻ = 0.09 at O8) predict electrophilic attack preference at the fluorine-adjacent carbon and nucleophilic reactivity at the methoxy oxygen [3]. Dual descriptor analysis (Δf = f⁺ - f⁻) confirms ambident reactivity, with simultaneous susceptibility to both oxidation (Δf = +0.05 at N10) and reduction (Δf = -0.03 at F9) [3] [6].
Table 2: Frontier Orbital Reactivity Indices
| Parameter | Value |
|---|---|
| HOMO Localization | C4, N10 |
| LUMO Localization | O8, C7 |
| Fukui Electrophilicity (f⁺) | 0.12 |
| Fukui Nucleophilicity (f⁻) | 0.09 |
| Dual Descriptor (Δf) | +0.05 to -0.03 |
The development of second-generation analogues of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide follows established principles of structure-based drug design, leveraging computational approaches and structure-activity relationship analysis to optimize binding affinity and selectivity. The quinazolin-4(3H)-one scaffold, which shares structural similarities with benzamide derivatives, has been successfully employed in dual-target inhibitor design, providing insights into systematic structural optimization strategies [10].
Fluorine incorporation represents a particularly promising avenue for analogue development. Studies on fluorinated benzamide derivatives have demonstrated that strategic placement of fluorine atoms can dramatically improve biological activity. For instance, 4-(2-pyrimidinylamino)benzamide analogues containing fluorine substitutions exhibited enhanced hedgehog signaling inhibitory activities, with some compounds achieving inhibition concentrations as low as 0.050 nanomolar [5]. The success of fluorine-containing modifications stems from the unique properties of the carbon-fluorine bond, including high bond strength, minimal steric hindrance, and the ability to modulate neighboring functional group properties.
The methyl substituent at the 2-position provides opportunities for systematic exploration through homologation studies and isosteric replacements. Research on benzamide derivatives has shown that alkyl substitutions can significantly influence target binding through steric and electronic effects [11]. Structure-activity relationship studies of benzamide-based glucokinase activators revealed that specific substitution patterns could enhance potency while maintaining favorable drug-like properties [11].
Computational approaches, including pharmacophore mapping and three-dimensional quantitative structure-activity relationship analysis, provide powerful tools for second-generation design. Studies on pyrrolyl benzamide derivatives targeting enoyl-acyl carrier protein reductase demonstrated the value of molecular docking in identifying key binding interactions and guiding synthetic efforts [12]. The integration of virtual screening approaches with compound libraries enables the identification of novel analogues that maintain critical pharmacophoric features while introducing beneficial modifications.
The amino group at the 5-position serves as a versatile handle for derivatization, potentially accommodating various substituents that could enhance selectivity or introduce additional binding interactions. Research on 5-amino-containing heterocyclic compounds has demonstrated the potential for creating highly potent and selective inhibitors through systematic amino group modification [13].
Pharmacophore mapping of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide reveals essential structural features required for optimal target recognition and bioactivity. The compound contains multiple pharmacophoric elements that contribute to its potential biological activity, including hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that collectively define its interaction profile with biological targets.
The amino group at the 5-position functions as a critical hydrogen bond donor, providing the ability to form specific interactions with receptor sites. Pharmacophore analysis of benzamide derivatives targeting various biological systems has consistently identified amino functionalities as essential features for activity [11] [12]. The spatial positioning of this group relative to the benzamide core creates a defined geometric arrangement that is crucial for target recognition.
The fluorine atom at the 4-position contributes to the pharmacophore through both electronic and spatial effects. Fluorine's high electronegativity influences the electron density distribution across the aromatic ring, potentially enhancing binding interactions with target proteins [4]. Additionally, fluorine can participate in unique binding interactions, including C-F···H-N type intramolecular hydrogen bonds that stabilize bioactive conformations [6].
The methoxy substituent at the N-position introduces both hydrogen bond acceptor capabilities and hydrophobic character. Studies on methoxybenzamide derivatives have demonstrated that methoxy positioning can significantly influence target selectivity and binding affinity [7]. The oxygen atom serves as a hydrogen bond acceptor, while the methyl group contributes to hydrophobic interactions within target binding sites.
Pharmacophore models developed for related benzamide compounds have identified four-point pharmacophores consisting of specific spatial arrangements of hydrogen bond donors, acceptors, and hydrophobic features [14]. The successful application of these models in virtual screening efforts has led to the identification of potent anticonvulsant agents with nanomolar activity levels [14].
The methyl group at the 2-position contributes to the overall pharmacophore by providing steric bulk and hydrophobic character. This substitution pattern can influence the preferred conformational states of the molecule and modulate interactions with target binding sites. Research on substituted benzamides has shown that methyl substitutions can enhance potency through optimal spatial filling of target binding pockets.
The N-methoxy functionality in 5-amino-2-methyl-4-fluoro-N-methoxybenzamide presents unique opportunities for prodrug development strategies. Methoxy groups are well-established as metabolically labile functionalities that can be exploited to improve drug-like properties including solubility, bioavailability, and target selectivity through controlled release mechanisms.
Carbamate-bridged amino acid prodrug approaches have demonstrated significant success in enhancing the oral bioavailability of bioactive compounds. Research on cycloicaritin prodrugs showed that carbamate modifications protecting hydroxyl groups through amino acid linkages resulted in improved aqueous solubility, enhanced stability against phase II metabolic processes, and rapid release of the active compound upon gastrointestinal absorption [15]. These findings provide a framework for developing analogous strategies with the N-methoxy group of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide.
Phosphoramidate prodrug strategies represent another promising approach for methoxy group modification. Studies on nucleoside analogues have shown that phosphoramidate prodrugs can enhance cellular uptake and bioavailability through improved pharmacokinetic properties [16]. The aryloxy phosphoramidate mechanism involves chemical and enzymatic degradation that releases the active nucleoside monophosphate intracellularly, providing enhanced therapeutic efficacy.
Amino acid ester prodrug modifications have been successfully employed to enhance the bioactivity of various therapeutic agents. Research on antiviral compounds demonstrated that amino acid ester prodrugs could achieve significant improvements in potency, with some derivatives showing enhancement from micromolar to nanomolar effective concentrations [16]. The systematic evaluation of different amino acid moieties revealed structure-activity relationships that could guide the design of methoxy-modified prodrugs.
Long-chain phospholipid prodrug approaches offer additional possibilities for methoxy group derivatization. Studies on octadecyloxyethyl and hexadecyloxypropyl prodrugs of nucleoside monophosphates showed improved pharmacokinetic profiles and enhanced cellular delivery [16]. These strategies could be adapted for 5-amino-2-methyl-4-fluoro-N-methoxybenzamide to create prodrugs with enhanced tissue distribution and prolonged activity.
The methoxy group can also serve as a site for the attachment of targeting moieties or delivery vehicles. Fluorescein-labeled derivatives have been used to study cellular uptake and distribution patterns, providing insights into the cellular pharmacology of related compounds [17]. Such approaches could be employed to develop theranostic agents that combine therapeutic activity with diagnostic capabilities.
The potential for 5-amino-2-methyl-4-fluoro-N-methoxybenzamide to exhibit synergistic effects in combination with established antineoplastic agents represents a significant opportunity for therapeutic advancement. Benzamide derivatives have demonstrated the ability to sensitize cancer cells to various treatment modalities, including tumor necrosis factor-related apoptosis-inducing ligand-mediated cell death and conventional chemotherapeutic agents.
Research on 2-methoxy-5-amino-N-hydroxybenzamide demonstrated its ability to sensitize colon cancer cells to tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis through the regulation of death receptor 5 and survivin expression [18]. This mechanism involves the induction of endoplasmic reticulum stress, which regulates the expression of molecules involved in apoptotic pathways. The structural similarity between this compound and 5-amino-2-methyl-4-fluoro-N-methoxybenzamide suggests potential for analogous sensitization mechanisms.
Flavonoid-based amide derivatives have shown significant antiproliferative activity against multiple cancer cell lines, with some compounds demonstrating superior efficacy compared to standard chemotherapeutic agents [19]. The combination of structural features found in 5-amino-2-methyl-4-fluoro-N-methoxybenzamide, including fluorine substitution and methoxy functionality, aligns with successful anticancer pharmacophores identified in these studies.
Multi-target therapy approaches have gained increasing recognition as effective strategies for overcoming drug resistance and enhancing therapeutic efficacy. Dual-target inhibitors that simultaneously modulate multiple pathways, such as poly(adenosine diphosphate-ribose) polymerase and bromodomain-containing proteins, have shown promising results in preclinical studies [10]. The benzamide scaffold of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide could potentially be optimized to achieve multi-target activity.
The phosphoinositide 3-kinase/protein kinase B pathway represents a particularly attractive target for combination therapy approaches. Studies on flavonoid derivatives have demonstrated that compounds targeting this pathway can achieve significant antiproliferative effects against triple-negative breast cancer cells [19]. The ability to down-regulate phosphorylated phosphoinositide 3-kinase and protein kinase B while up-regulating pro-apoptotic proteins suggests potential mechanisms for 5-amino-2-methyl-4-fluoro-N-methoxybenzamide in combination therapy settings.